Dodecylbenzene

Description

Overview of Dodecylbenzene (B1670861) and its Research Significance

This compound (C₁₈H₃₀) is an organic compound consisting of a dodecyl group (a 12-carbon alkyl chain) attached to a phenyl group. wikipedia.org While it exists as a colorless liquid, its true importance in research lies not in its standalone properties, but in its function as the direct precursor to this compound sulfonates, a major class of anionic surfactants. wikipedia.orgtaylorandfrancis.com The vast scale of production and application of these surfactants in household detergents and industrial cleaners has fueled extensive academic inquiry into the chemistry, environmental fate, and biological interactions of this compound and its derivatives. nih.gov

The journey of this compound in chemical research is intrinsically linked to the development of synthetic detergents. In the early to mid-20th century, branched-chain alkylbenzene sulfonates (BAS) were introduced and saw widespread use. wikipedia.org These were produced by alkylating benzene (B151609) with propylene (B89431) tetramer, resulting in a complex mixture of highly branched this compound isomers. wikipedia.org While effective cleaning agents, research in the 1960s began to highlight a significant environmental drawback: the branched structure of the alkyl chain rendered BAS poorly biodegradable, leading to persistent foam in waterways and other environmental concerns. wikipedia.org

The environmental problems associated with branched this compound derivatives triggered a pivotal shift in research focus. Academic and industrial research efforts were redirected towards developing a more environmentally benign alternative. This led to the development and commercialization of linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.org LAS is derived from linear this compound, which is synthesized by alkylating benzene with linear alkenes (such as dodecene). wikipedia.orgwikipedia.org Subsequent research has consistently demonstrated that linear alkylbenzene sulfonates are significantly more biodegradable than their branched counterparts, as the linear alkyl chain is more susceptible to microbial degradation. wikipedia.org This transition from branched to linear this compound-derived surfactants marks a significant milestone in the development of environmentally conscious chemical products, a theme that continues to drive research in this field. hibiscuspublisher.comnih.govresearchgate.net

This compound Isomers and Homologues in Research Contexts

Linear Alkylbenzene (LAB) and Branched this compound Isomers in Research

The distinction between linear alkylbenzene (LAB) and branched this compound isomers is a central theme in the academic literature. LAB refers to isomers where the phenyl group is attached to any carbon atom along a straight dodecyl chain, except for the terminal carbons. cleaninginstitute.orgcleaninginstitute.org In contrast, branched this compound isomers possess a branched alkyl chain. wikipedia.org

Research has extensively compared the properties and environmental impact of surfactants derived from these two types of isomers. The primary and most significant finding is the superior biodegradability of linear alkylbenzene sulfonates (LAS) compared to branched alkylbenzene sulfonates (BAS). wikipedia.orgwikipedia.orgresearchgate.net The branching in the alkyl chain of BAS hinders the enzymatic processes of microorganisms, leading to its persistence in the environment. wikipedia.org This fundamental difference has been the driving force behind the global shift from BAS to LAS in detergent formulations.

Isomer Distribution and its Impact on Research Outcomes

Beyond the broad distinction between linear and branched structures, the specific distribution of isomers within linear alkylbenzene itself has been a subject of detailed academic investigation. Commercial LAB is a complex mixture of various positional isomers, where the phenyl group can be attached at different positions along the linear alkyl chain. cleaninginstitute.orgnih.gov

A notable study investigated six monodisperse headgroup positional isomers of sodium para-dodecyl benzene sulfonate (Na-x-DBS, where x = 1-6, indicating the position of the phenyl group on the dodecyl chain). nih.gov This research explored the influence of the headgroup position on physicochemical properties such as solubility, self-assembly into micelles and vesicles, and interfacial activity at the air-water interface. nih.gov The findings indicated that the position of the phenyl group significantly affects these properties, which are crucial for the performance of the resulting surfactant. nih.gov For instance, bioconcentration factors of C12LAS in aquatic organisms have been shown to decrease as the phenyl isomer position moves from the end of the chain (e.g., 2-phenyl) towards the center (e.g., 5,6-phenyl). nih.gov Such studies are vital for understanding structure-property relationships and for optimizing the performance and environmental profile of LAS-based products.

Role of this compound as a Precursor in Surfactant Chemistry Research

This compound's primary role in academic and industrial research is that of a chemical intermediate. It is the starting material for the production of linear alkylbenzene sulfonate (LAS), which forms the backbone of many detergent formulations. wikipedia.org The synthesis of LAS from this compound is a two-step process that has been the subject of numerous research studies.

The first and most critical step is the sulfonation of this compound. wikipedia.orgresearchgate.net In this reaction, this compound is treated with a sulfonating agent, typically sulfur trioxide (SO₃) or oleum (B3057394) (a solution of SO₃ in sulfuric acid), to introduce a sulfonic acid group (-SO₃H) onto the phenyl ring. researchgate.netcore.ac.ukcir-safety.org Research in this area has focused on optimizing reaction conditions, studying the kinetics of the reaction, and investigating different sulfonation technologies to improve yield and minimize the formation of byproducts. researchgate.netcore.ac.uk The sulfonation is highly specific, predominantly placing the sulfonic acid group at the para-position of the benzene ring relative to the alkyl chain. wikipedia.org

The resulting this compound sulfonic acid is then neutralized with a base, most commonly sodium hydroxide (B78521) (NaOH), to produce sodium this compound sulfonate, the active surfactant ingredient. wikipedia.orgusda.gov Research has also explored the use of other bases to create different salts of this compound sulfonate with varying properties. mdpi.com The study of this synthesis process is crucial for improving the efficiency and sustainability of detergent production.

Linear Alkylbenzene Sulfonate (LAS) as a Dominant Research Area

The sulfonation of linear this compound produces linear alkylbenzene sulfonate (LAS), a major anionic surfactant and a primary ingredient in a vast array of household and industrial cleaning products. hibiscuspublisher.comheraproject.com LAS is a mixture of isomers and homologues, each featuring a phenyl group sulfonated at the para position and attached to a linear alkyl chain, which typically contains 10 to 14 carbon atoms. cleaninginstitute.org Its molecular structure, comprising a hydrophilic sulfonate head and a hydrophobic hydrocarbon tail, makes it an effective cleaning agent. cleaninginstitute.org

The dominance of LAS as a research topic stems from its widespread global use and subsequent release into the environment. hibiscuspublisher.commdpi.com In Europe alone, the consumption of LAS in detergents was approximately 350,000 metric tons in 2005. heraproject.com Consequently, a substantial body of research has been dedicated to understanding its environmental fate, particularly its biodegradability. nih.govresearchgate.net Studies have shown that LAS is effectively removed in wastewater treatment plants, with removal rates often exceeding 98-99%. cleaninginstitute.org The primary mechanism for its removal from the environment is biodegradation by microorganisms, which sequentially degrade the alkyl chain and then the benzene ring. cleaninginstitute.orgresearchgate.net Research has identified the specific intermediates produced during this process, such as sulfophenylcarboxylic acids (SPCs), which are also ultimately biodegraded. nih.govnih.gov

Table 1: Comparison of Branched vs. Linear Alkylbenzene Sulfonates

| Feature | Branched Alkylbenzene Sulfonate (BAS/ABS) | Linear Alkylbenzene Sulfonate (LAS) |

|---|---|---|

| Alkyl Chain Structure | Highly branched hydrocarbon chain mpob.gov.my | Straight, linear hydrocarbon chain cleaninginstitute.org |

| Biodegradability | Resistant to biodegradation ("hard detergent") mpob.gov.mycler.com | Readily biodegradable ("soft detergent") cleaninginstitute.orgcler.com |

| Environmental Impact | Caused significant foaming in rivers, surface water, and groundwater mpob.gov.mycler.com | Foaming problems eliminated due to rapid biodegradation cleaninginstitute.org |

| Historical Period of Dominant Use | Late 1940s to mid-1960s cler.comnih.gov | Mid-1960s to present cler.comnih.gov |

| Reason for Transition | Environmental persistence and associated problems researchgate.netnih.gov | Superior environmental profile and biodegradability researchgate.net |

Transition from Branched to Linear Alkylbenzene Sulfonates in Research

The history of detergent chemistry is marked by a significant shift from branched alkylbenzene sulfonates (often abbreviated as ABS) to linear alkylbenzene sulfonates (LAS). researchgate.netcler.com ABS, first introduced in the late 1940s, were the workhorse surfactants in the detergent industry for nearly two decades. mpob.gov.mycler.com However, their widespread use led to conspicuous environmental problems. The highly branched structure of the alkyl chain in ABS made the compound resistant to microbial degradation. mpob.gov.mycler.comnih.gov

This resistance to biodegradation meant that ABS persisted after wastewater treatment, leading to extensive and persistent foaming in rivers, streams, and even drinking water systems. cler.com Academic and industrial research during the 1950s and early 1960s increasingly focused on this environmental issue, identifying the recalcitrant nature of ABS as the root cause. nih.govresearchgate.net

The research effort culminated in the development and introduction of LAS in the mid-1960s as a biodegradable alternative. heraproject.com The linear alkyl chain of LAS is far more susceptible to microbial attack, specifically through omega- and beta-oxidation, allowing for its rapid and complete breakdown in the environment. nih.govresearchgate.net The transition from ABS to LAS is a well-documented success story in environmental chemistry. Research studies conducted after the switch confirmed a dramatic decrease in surfactant concentrations and foaming incidents in waterways. For instance, a U.S. monitoring study of the Illinois River at Peoria showed a significant drop in Methylene (B1212753) Blue Active Substance (MBAS) concentrations, a measure for anionic surfactants.

Table 2: Environmental Monitoring of Anionic Surfactants (MBAS) in the Illinois River

| Period | Average MBAS Concentration (ppm) | Predominant Surfactant Type |

|---|---|---|

| 1959-1965 | 0.54 cler.com | Branched Alkylbenzene Sulfonate (ABS) |

| Post-1965 (1 year after transition) | 0.22 cler.com | Linear Alkylbenzene Sulfonate (LAS) |

| Spring 1968 | 0.05 cler.com | Linear Alkylbenzene Sulfonate (LAS) |

This transition spurred a new direction in surfactant research, focusing on ensuring the environmental compatibility of detergent ingredients. researchgate.net While LAS solved the foaming issue, research continues to investigate its degradation pathways, potential for bioaccumulation, and effects on soil and aquatic ecosystems, ensuring a comprehensive understanding of its environmental profile. researchgate.netresearchgate.net

Structure

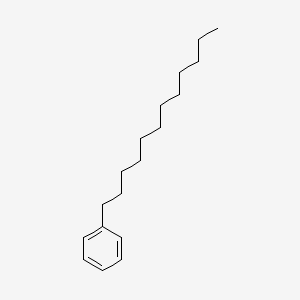

2D Structure

3D Structure

Properties

IUPAC Name |

dodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKXNDCHNDYVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30, Array | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026994 | |

| Record name | Dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, tetrapropylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

275 °F (NTP, 1992), 285 °F, 140.6 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029986570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DODECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tetrapropylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AX003680 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

19.4 °F (NTP, 1992), 3 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis and Catalysis Research in Dodecylbenzene Production

Modern Alkylation Methodologies for Dodecylbenzene (B1670861) Synthesis

Modern approaches to this compound synthesis focus on overcoming the limitations of older methods that use corrosive and hazardous liquid acids. ed.ac.uk The primary goal is to enhance catalytic activity, improve selectivity towards the most desirable isomers (such as 2-dodecylbenzene for optimal surfactant properties), and increase catalyst stability and lifespan. scribd.comcityu.edu.hk These new methodologies are centered around the use of solid acid catalysts, particularly zeolites, which offer significant environmental and operational advantages. ed.ac.ukresearchgate.net The development of hierarchically structured catalysts, which combine micropores and mesopores, is a key area of research, aiming to improve diffusion for bulky molecules involved in the reaction. ed.ac.ukcityu.edu.hk

The synthesis of this compound from benzene (B151609) and an alkene like 1-dodecene (B91753) is a classic example of a Friedel-Crafts alkylation reaction. wikipedia.orgmt.com This reaction is a type of electrophilic aromatic substitution where a hydrogen atom on the benzene ring is replaced by a dodecyl group. mt.comlibretexts.org The process is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the generation of a carbocation electrophile from the alkylating agent. mt.combyjus.com

The mechanism proceeds in several distinct steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkylating agent (e.g., 1-dodecene or an alkyl halide) to generate a carbocation. mt.comlibretexts.org In the case of 1-dodecene, the Lewis acid polarizes the double bond, leading to the formation of a secondary carbocation, which is the electrophile. researchgate.net

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the carbocation. libretexts.org This step breaks the aromaticity of the ring and forms a resonance-stabilized intermediate known as an arenium ion or sigma complex. mt.comlibretexts.org

Deprotonation and Aromaticity Restoration: A weak base, such as AlCl₄⁻ (formed in the initial step), removes a proton from the arenium ion. libretexts.org This action restores the stable aromatic ring, regenerates the Lewis acid catalyst, and yields the final this compound product. byjus.comresearchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Electrophile Generation | The Lewis acid catalyst (e.g., AlCl₃) interacts with the alkylating agent (1-dodecene) to form a carbocation. mt.comresearchgate.net | Dodecyl carbocation |

| 2. Nucleophilic Attack | The π electrons of the benzene ring attack the carbocation, forming a new carbon-carbon bond. libretexts.org | Arenium ion (sigma complex) |

| 3. Deprotonation | A base removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. libretexts.orgyoutube.com | This compound |

The use of solid acid catalysts, especially zeolites, represents a significant advancement in this compound production, aligning with the principles of green chemistry. cityu.edu.hksci-hub.se Zeolites are crystalline aluminosilicates with a well-defined porous structure and tunable acidity, which makes them highly effective and shape-selective catalysts. cityu.edu.hk Unlike traditional liquid acid catalysts, zeolites are non-corrosive, non-toxic, and can be easily separated from the reaction products and regenerated, minimizing waste. cityu.edu.hkresearchgate.net

Zeolites like Beta, Mordenite, and MWW have been extensively studied for this reaction. scribd.comcityu.edu.hk Their three-dimensional channel systems can influence the distribution of this compound isomers. nih.gov The pore structure can restrict the formation of bulkier isomers and favor the production of linear alkylbenzenes (LABs), particularly 2-dodecylbenzene (2-LAB), which is valued for the high biodegradability of its resulting sulfonate. scribd.combuct.edu.cn However, a major challenge with conventional microporous zeolites is their rapid deactivation caused by coke deposition, which blocks access to the active sites within the pores. ed.ac.ukcityu.edu.hk

To counter the diffusion limitations inherent in microporous zeolites, researchers have developed hierarchically structured Beta zeolites that contain both micropores and mesopores. ed.ac.ukcityu.edu.hk These mesopores (typically 2-50 nm in diameter) act as highways, facilitating faster diffusion of the bulky reactant (1-dodecene) and product (this compound) molecules to and from the active acid sites located within the micropores. ed.ac.ukcityu.edu.hk

A common method to create these hierarchical structures is through a desilication and secondary-crystallization strategy. ed.ac.ukcityu.edu.hk This enhanced diffusion significantly improves the catalyst's performance:

Excellent Catalytic Activity: The exposed acid sites and improved mass transport lead to higher conversion rates. cityu.edu.hkresearchgate.net

Enhanced Stability and Lifetime: By reducing internal diffusion limitations, the rate of deactivation due to coke formation is significantly lowered, which extends the catalyst's operational life. ed.ac.ukcityu.edu.hk

Superior Regenerability: The interconnected pore system allows for more effective removal of coke during regeneration, restoring the catalyst's initial activity. cityu.edu.hk

Studies have shown that Brønsted acid sites within the Beta zeolite are the primary active centers for the alkylation reaction. cityu.edu.hk The introduction of mesopores makes these sites more accessible, leading to a marked improvement in both activity and stability for the liquid-phase alkylation of benzene with 1-dodecene. ed.ac.ukcityu.edu.hk

| Catalyst Type | Key Structural Feature | Primary Advantage | Reference |

|---|---|---|---|

| Conventional Beta Zeolite | Microporous structure | Shape-selectivity for 2-LAB. nih.gov | nih.gov |

| Mesoporous Beta Zeolite | Hierarchical micro- and mesopores | Enhanced diffusion, high activity, and extended catalyst lifetime. ed.ac.ukcityu.edu.hk | ed.ac.ukcityu.edu.hk |

ZSM-5 nanosheets are a type of zeolite catalyst with a unique morphology, consisting of very thin layers, often only a few nanometers thick. mdpi.comresearchgate.net This structure offers a very high external surface area and short diffusion path lengths to the acidic active sites. mdpi.com While extensively studied for reactions involving smaller molecules like the alkylation of toluene (B28343) with methanol, their properties make them a subject of research interest for bulkier reactions as well. researchgate.net

The primary advantages of ZSM-5 nanosheets in catalytic research include:

High Accessibility of Active Sites: A large fraction of the catalytically active acid sites are located on the external surface, making them readily accessible to large reactant molecules that might be restricted from entering the micropores of conventional ZSM-5 crystals. mdpi.com

Improved Diffusion: The nanosheet structure minimizes diffusion limitations, which can suppress secondary reactions and reduce coke formation, thereby enhancing catalyst stability. nih.gov

High Activity: The combination of accessible sites and efficient mass transport can lead to high catalytic activity. mdpi.com

In the context of this compound synthesis, the use of ZSM-5 nanosheets is an emerging research area. Their ability to provide highly accessible Brønsted acid sites could potentially be leveraged to catalyze the alkylation of benzene with long-chain olefins. researchgate.net Research into modifying ZSM-5 to tune its acidity and pore structure is ongoing to improve its effectiveness for producing specific aromatic compounds. researchgate.netresearchgate.net

For many decades, the industrial production of linear alkylbenzenes has relied on powerful homogeneous acid catalysts, primarily hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). acs.orgwikipedia.orggoogle.com

Aluminum Chloride (AlCl₃) is a strong Lewis acid that functions by accepting an electron pair. youtube.com In Friedel-Crafts alkylation, it reacts with the alkylating agent to generate a carbocation electrophile, which then attacks the benzene ring. mt.comresearchgate.net For example, when used with 1-dodecene, AlCl₃ facilitates the formation of a dodecyl carbocation, initiating the substitution reaction. researchgate.net While highly active, processes using AlCl₃ can be complex and produce significant waste streams. researchgate.netgoogle.com

Hydrogen Fluoride (HF) is a very strong Brønsted acid that has been the most prevalent catalyst in commercial LAB production. google.comquora.com It effectively catalyzes the alkylation of benzene with long-chain olefins. wikipedia.orgusda.gov The HF-based process is known for its efficiency and chemical stability over a wide range of conditions. google.com However, HF is highly volatile, toxic, and corrosive, posing significant safety and environmental hazards. google.comquora.comevonik.com These drawbacks have been the primary impetus for the development of safer, solid acid catalyst alternatives. sci-hub.se

| Catalyst | Type | Role in Reaction | Key Disadvantage |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | Generates carbocation electrophile from the alkylating agent. researchgate.netyoutube.com | Complex product mixture, catalyst disposal issues. researchgate.netacs.org |

| Hydrogen Fluoride (HF) | Homogeneous Brønsted Acid | Protonates the olefin to form the carbocation. wikipedia.org | Highly toxic, corrosive, and hazardous. quora.comevonik.com |

Zeolite-Catalyzed Alkylation for this compound Production

Green Chemistry Approaches in this compound Synthesis Research

The push for sustainability in the chemical industry has driven significant research into green chemistry alternatives for this compound synthesis. samipubco.com The primary focus is on replacing hazardous and waste-generating homogeneous catalysts like HF and AlCl₃ with environmentally benign solid acid catalysts. cityu.edu.hksci-hub.se This shift is a core component of creating a greener, safer, and more efficient process for producing this vital chemical intermediate.

Key green chemistry strategies in this field include:

Use of Heterogeneous Catalysts: Solid catalysts, particularly zeolites, are at the forefront of green alkylation research. numberanalytics.com Their key advantage is that they are easily separated from the liquid product stream, which simplifies the process and allows the catalyst to be regenerated and reused multiple times. cityu.edu.hkjddhs.com This minimizes waste and eliminates the costly and hazardous neutralization steps required for liquid acid catalysts.

Waste Reduction: By moving to recyclable solid catalysts, the formation of toxic and corrosive sludge and by-products is greatly reduced. jddhs.commdpi.com This aligns with the green chemistry principle of designing chemical syntheses to prevent waste generation.

Micellar Media Utilization in this compound-Related Synthesis

The unique amphiphilic nature of this compound Sulfonic Acid (DBSA) and its salts, such as sodium dodecylbenzenesulfonate (SDBS), allows them to act as surfactant catalysts, forming micelles in aqueous solutions. nih.govresearch-nexus.net These micellar environments serve as nanoreactors that can enhance reaction rates and facilitate the synthesis of complex molecules in water, a green solvent. nih.gov

The aggregation behavior of 4-dodecylbenzene sulfonic acid (DBSA) in water has been studied, revealing a transition from micelles to vesicles as concentration increases. rsc.org Researchers found a critical micelle concentration (CMC) of approximately 0.53 mM and a critical vesicle concentration of about 2.14 mM. rsc.org The vesicles formed are noted for their stability under various conditions, a property attributed to hydrogen bonding and the interdigitated structure of the alkyl chains. rsc.org

In synthetic applications, DBSA has been effectively used as a Brønsted acid surfactant-combined catalyst for the synthesis of pharmacologically relevant scaffolds like spiro-indoline-3,2-thiazolidinones in water. nih.gov Similarly, SDBS has been employed as a recyclable catalyst in an ethanol-water mixture for the multicomponent synthesis of benzylpyrazolyl-coumarin derivatives. research-nexus.netresearchgate.net The catalytic activity in these systems is linked to the formation of colloidal particles or aggregates in the aqueous media. researchgate.net The study of these mixed micelles, for instance between benzenesulfonate-based surfactants and sodium dodecyl sulphate (SDS), provides insights into their thermodynamic stability and aggregation properties, which are crucial for their catalytic function. epa.gov

Solvent-Free Conditions in this compound Derivative Synthesis

In a move towards more environmentally benign chemical processes, research has demonstrated the efficacy of using DBSA as a catalyst under solvent-free conditions. This approach eliminates the need for volatile organic solvents, reducing waste and simplifying product purification.

One study highlighted the use of DBSA as an efficient, mild, and chemoselective Brønsted acid catalyst for synthesizing 1,1-diacetates (acylals) from various aldehydes at room temperature without any solvent. researchgate.net The reactions proceeded with excellent yields in short time frames. researchgate.net Another investigation showed that DBSA and its copper salt, copper this compound sulfonate (CDBS), can effectively catalyze the solvent-free esterification of a range of carboxylic acids and alcohols at room temperature, offering a significant advantage in terms of energy and solvent use. rsc.org

Table 1: DBSA-Catalyzed Synthesis of 1,1-Diacetates from Aldehydes under Solvent-Free Conditions

| Entry | Aldehyde | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde | 10 | 96 | researchgate.net |

| 2 | 4-Chlorobenzaldehyde | 12 | 98 | researchgate.net |

| 3 | 4-Nitrobenzaldehyde | 15 | 95 | researchgate.net |

| 4 | Cinnamaldehyde | 20 | 92 | researchgate.net |

| 5 | 2-Furaldehyde | 25 | 90 | researchgate.net |

Optimization of this compound Production Processes

Process Simulation and Energy Optimization in this compound Distillation

Process simulation is a critical tool for optimizing the production of this compound, particularly in energy-intensive stages like distillation. A study focused on simulating the entire production process to identify areas for energy conservation. researchgate.netresearchgate.net By modeling the process using various thermodynamic models such as Peng-Robinson, SRK, and NRTL, researchers found that the NRTL (Non-Random Two-Liquid) model provided the best results, showing only an insignificant discrepancy when compared with real plant data. researchgate.net

The optimization efforts centered on the distillation towers, which are major consumers of energy. researchgate.netresearchgate.net The simulation and subsequent optimization led to a remarkable 32% decrease in energy consumption, highlighting the potential for significant cost savings and a reduced environmental footprint in industrial this compound production. researchgate.net

Continuous and Cyclic Processes in Microreactors for this compound Sulfonation

The sulfonation of this compound (DDB) to produce this compound Sulfonic Acid (DBSA) has been significantly improved through the use of microreactor technology. researchgate.netresearchgate.net Researchers have developed and compared both continuous and cyclic processes in microreactors for the reaction of DDB with sulfur trioxide (SO₃). researchgate.netresearchgate.net

Microreactors offer superior mass and heat transfer, allowing for precise control over reaction conditions and minimizing the formation of by-products. researchgate.netgoogle.com In the continuous sulfonation process, a residence time as short as 10 seconds was achieved without the need for a subsequent aging step, leading to a DBSA product with a purity exceeding 99 wt%. researchgate.net The actual yield of the product reached 99.78 mol%. researchgate.net Another study noted that with process optimization, the residence time could be reduced to just 2.5 seconds. researchgate.net Combining a microreactor with a tank reactor resulted in a DBSA yield of 93.7% with a SO₃ to DDB molar ratio of 1.1:1. researchgate.netresearchgate.net A method using a circulating microreactor also achieved a high DBSA mass fraction of up to 98%. google.com These results demonstrate a substantial intensification of the production process compared to conventional industrial methods. researchgate.netresearchgate.net

Table 2: Comparison of Microreactor Processes for this compound Sulfonation

| Process Parameter | Finding | Reference |

|---|---|---|

| Process Type | Continuous and Cyclic Processes Compared | researchgate.netresearchgate.net |

| Residence Time (Continuous) | As low as 2.5 - 10 seconds | researchgate.netresearchgate.net |

| Product Purity (Continuous) | >99 wt% | researchgate.net |

| Product Yield (Continuous) | 99.78 mol% | researchgate.net |

| Product Yield (Microreactor + Tank) | 93.7% | researchgate.netresearchgate.net |

| DBSA Mass Fraction (Circulating Microreactor) | Up to 98% | google.com |

Catalytic Applications of this compound Sulfonic Acid (DBSA) in Organic Synthesis Research

DBSA as a Brønsted Acid Catalyst

This compound Sulfonic Acid (DBSA) is widely recognized as an efficient, biodegradable, and reusable Brønsted acid catalyst in a variety of organic transformations. researchgate.netresearchgate.netscirp.org Its structure, which combines a strong acid functional group with a long non-polar alkyl chain, gives it unique catalytic properties, often allowing reactions to proceed in aqueous media or under solvent-free conditions. nih.goviau.ir

Research has demonstrated DBSA's effectiveness in catalyzing the synthesis of bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes in water. scirp.org In a comparative study for the synthesis of bis(indolyl)methanes, DBSA was found to be the most effective catalyst in terms of reaction time and product yield when compared to other Lewis and Brønsted acids. scirp.org

DBSA has also been successfully used to catalyze the condensation of cycloalkanones with aldehydes to produce α, ά-bis(substituted-benzylidene)cycloalkanones in aqueous media. iau.ir The protocol is noted for its operational simplicity and mild reaction conditions. iau.ir Further applications include its use in Mannich-type reactions, the Biginelli reaction, and various esterifications, establishing DBSA as a versatile and environmentally friendly catalyst in modern organic synthesis. rsc.orgiau.ir

Table 3: Catalyst Optimization for the Synthesis of Bis(indolyl)methane in Water

| Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| No Catalyst | 12 | Trace | scirp.org |

| SDS | 10 | 50 | scirp.org |

| CTAB | 10 | 45 | scirp.org |

| p-TSA | 5 | 80 | scirp.org |

| H₂SO₄ | 5 | 75 | scirp.org |

| DBSA | 1 | 96 | scirp.org |

DBSA in the Synthesis of Heterocyclic Compounds

Dodecylbenzenesulfonic acid (DBSA), a Brønsted acid-surfactant catalyst, has demonstrated significant utility in organic synthesis. scirp.orgresearchgate.net Its unique structure, featuring both a hydrophobic alkyl chain and a hydrophilic sulfonic acid group, allows it to act as an effective catalyst in various media, including environmentally benign aqueous solutions. scirp.orgresearchgate.net This catalytic activity is particularly valuable in the synthesis of complex heterocyclic compounds.

Dodecylbenzenesulfonic acid (DBSA) has been identified as a novel and efficient Brønsted acid catalyst for the synthesis of bis(indolyl)methanes. scirp.org This reaction typically involves the electrophilic substitution of indoles with various aldehydes. The use of DBSA facilitates this condensation, yielding the desired products in good to excellent yields, often ranging from 70% to 96%. scirp.org

The process is noted for its operational simplicity and the ability of the catalyst to tolerate a wide variety of functional groups on the aldehyde substrate. scirp.org Research has shown that the reaction proceeds effectively in water, highlighting the green and sustainable nature of this catalytic method. scirp.org The catalyst's performance is attributed to its ability to create hydrophobic environments within emulsion droplets in the aqueous medium, which facilitates the reaction. researchgate.net

| Aldehyde Reactant | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzaldehyde | DBSA, Water, Reflux | 94 |

| 4-Chlorobenzaldehyde | DBSA, Water, Reflux | 96 |

| 4-Methylbenzaldehyde | DBSA, Water, Reflux | 92 |

| 4-Methoxybenzaldehyde | DBSA, Water, Reflux | 95 |

| 4-Nitrobenzaldehyde | DBSA, Water, Reflux | 90 |

| 3-Nitrobenzaldehyde | DBSA, Water, Reflux | 88 |

| 2-Chlorobenzaldehyde | DBSA, Water, Reflux | 85 |

The synthesis of 3,3'-arylidene bis(4-hydroxycoumarins), also known as bis(4-hydroxycoumarin-3-yl)methanes, is effectively catalyzed by DBSA. scirp.org This reaction involves the condensation of 4-hydroxycoumarin (B602359) with various aromatic aldehydes. scirp.org DBSA acts as a Brønsted acid-surfactant catalyst, enabling the reaction to proceed efficiently in aqueous media. scirp.org

Studies have explored optimizing reaction conditions, comparing conventional heating (reflux) with microwave irradiation. scirp.orgresearchgate.net The use of an ethanol-water (1:1) mixture as the solvent has been found to produce satisfactory results. scirp.org Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times while maintaining high yields. researchgate.net The yields for this synthesis are generally good to excellent, typically ranging from 68% to 93%. scirp.org The mechanism is proposed to involve an initial Knoevenagel condensation followed by a Michael addition of a second 4-hydroxycoumarin molecule. scirp.org

| Aldehyde Reactant | Method | Time | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Reflux | 2.5 h | 80 |

| Microwave | 3 min | 88 | |

| 4-Chlorobenzaldehyde | Reflux | 2 h | 85 |

| Microwave | 2 min | 93 | |

| 4-Methylbenzaldehyde | Reflux | 3.5 h | 75 |

| Microwave | 4 min | 85 | |

| 4-Methoxybenzaldehyde | Reflux | 3 h | 82 |

| Microwave | 3 min | 90 | |

| 3-Nitrobenzaldehyde | Reflux | 1.5 h | 90 |

| Microwave | 1.5 min | 92 |

Sodium dodecylbenzenesulfonate (SDBS), the sodium salt of dodecylbenzenesulfonic acid, serves as an efficient catalyst in a one-pot, four-component green synthesis of benzylpyrazolyl-coumarin derivatives. researchgate.netresearch-nexus.net These complex molecular scaffolds, which integrate bioactive 3-benzyl-substituted 4-hydroxycoumarins and a pyrazolone (B3327878) ring, are of significant interest from a biological perspective. researchgate.netrsc.org

The synthesis involves the reaction of hydrazine (B178648) hydrate (B1144303) or an aryl hydrazine, ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin. researchgate.netresearch-nexus.net This multicomponent protocol is carried out in an ethanol-water mixture at reflux. researchgate.net The use of SDBS as a catalyst offers several advantages, including short reaction times and the ability to recover and reuse the catalyst without a significant loss of activity, contributing to the sustainability of the process. research-nexus.net The structures of the synthesized benzylpyrazolyl-coumarins are typically confirmed using analytical methods such as NMR spectroscopy and melting point determination. research-nexus.net

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Solvent |

|---|---|---|---|---|---|

| Hydrazine Hydrate / Aryl Hydrazine | Ethyl Acetoacetate | Aromatic Aldehydes | 4-Hydroxycoumarin | Sodium Dodecylbenzenesulfonate (SDBS) | Ethanol-Water (1:1) |

Environmental Fate and Transport Research of Dodecylbenzene and Its Sulfonated Derivatives

Biodegradation Pathways and Mechanisms of Dodecylbenzene (B1670861) Sulfonate (DBS)

The primary mechanism for the removal of this compound sulfonate from the environment is microbial degradation. nih.govexlibrisgroup.com Various microorganisms, including bacteria and algae, have been shown to break down this surfactant. nih.govcir-safety.org

Microorganisms play a crucial role in the breakdown of DBS in aquatic systems. nih.govcir-safety.org Both bacteria and algae have been identified as capable of degrading these surfactants. nih.govcir-safety.org

The green alga Chlorella vulgaris has been a subject of study for its ability to biodegrade DBS. nih.govrsc.orgexlibrisgroup.com Research using C. vulgaris has been instrumental in elucidating the degradation pathways of DBS. nih.govrsc.orgexlibrisgroup.com In these studies, the algae are exposed to DBS, and the subsequent breakdown products are analyzed over time to understand the degradation process. nih.govexlibrisgroup.comresearchgate.net Chlorella is considered a representative alga for such studies as it is often a dominant species in biofilms found in natural water systems. nih.gov

Certain bacteria, such as Pseudomonas aeruginosa, are also known to degrade this compound sulfonates, particularly the branched-chain variants (B-DBS). nih.govresearchgate.net This bacterium can utilize B-DBS as a sole source of carbon. nih.govresearchgate.net Studies on strains like P. aeruginosa W51D have revealed specific catabolic pathways for these complex molecules. nih.govresearchgate.net

The process of biodegradation involves the transformation of the parent compound into various intermediate products before its complete mineralization. Advanced analytical techniques, such as electrospray ionization mass spectrometry (ESI-MS), have enabled the real-time detection and identification of these transient molecules. nih.govrsc.orgexlibrisgroup.com

During the degradation of DBS by Chlorella vulgaris, researchers have identified several novel intermediate products that were not previously reported. nih.govrsc.org A key intermediate discovered is 4-sodium sulfophenyldodecanoate acid and its homologs. nih.govrsc.orgexlibrisgroup.com The identification of this compound and others, such as 4-sodium sulfobenzoic acid and butanedioic acid, has provided significant insight into the biodegradation mechanism. nih.gov

The table below summarizes some of the intermediate products identified during the biodegradation of DBS by C. vulgaris.

| Intermediate Product | Method of Identification | Significance |

| 4-sodium sulfophenyldodecanoate acid | Electrospray Ionization Mass Spectrometry (ESI-MS) | A novel intermediate indicating the initial oxidation of the alkyl chain. nih.govrsc.orgexlibrisgroup.com |

| 4-sodium sulfobenzoic acid | ESI-MS | An intermediate formed after the shortening of the alkyl chain. nih.gov |

| Butanedioic acid (Succinic acid) | ESI-MS | A product of the subsequent ring-opening oxidation of the benzene (B151609) ring. nih.gov |

| Acetic acid | Inferred from degradation pathway | A small molecule resulting from the breakdown of the benzene ring. nih.gov |

In studies with Pseudomonas aeruginosa W51D degrading branched-chain DBS, intermediates like 4-hydroxybenzoate (B8730719) were identified, suggesting a pathway where the alkyl chain is completely oxidized before the aromatic ring is cleaved. nih.gov

The biodegradation of this compound sulfonate by microorganisms like Chlorella vulgaris is a stepwise process that can be broadly categorized into three main stages. nih.govrsc.orgexlibrisgroup.com

Chain-shorting Oxidation: The degradation process begins with an attack on the long aliphatic alkyl chain. nih.govresearchgate.net This initial step involves the oxidation of the chain, leading to its shortening and the formation of a carboxyl group. nih.gov This process, known as ω-oxidation followed by β-oxidation, successively cleaves two-carbon units from the alkyl chain. researchgate.net The end product of this stage is a sulfophenyl carboxylate, such as formic acid sulfonate. nih.govresearchgate.net

Ring-opening Oxidation: Once the alkyl chain has been sufficiently shortened, the aromatic benzene ring becomes susceptible to microbial attack. nih.govresearchgate.net The process often involves desulfonation, where the sulfonate group is cleaved. nih.govresearchgate.net The benzene ring is then epoxidized and opened, leading to the formation of simpler aliphatic acids like acetic acid and succinic acid. nih.gov

Small Molecule Degradation: The final stage involves the complete breakdown of the simpler organic acids produced from the ring-opening stage. nih.govrsc.orgexlibrisgroup.com These small molecules are ultimately mineralized by the microorganisms into inorganic compounds such as carbon dioxide and water, completing the biodegradation process. nih.govrsc.org

The efficiency and rate of this compound sulfonate biodegradation are not constant but are influenced by a variety of environmental factors. researchgate.netsparkoncept.com

pH: The pH of the environment significantly affects microbial activity and, consequently, the degradation rate. Studies on SDS-degrading bacteria have shown that optimal degradation occurs in a pH range of 7.0 to 7.5. researchgate.net In research on the electro/Fe²⁺/persulfate process for SDBS decomposition, a pH of 3 was found to be optimal for degradation. researchgate.net

Temperature: Temperature is a critical factor, with warmer temperatures generally accelerating microbial metabolism and biodegradation. sparkoncept.com An optimal temperature of 30°C has been identified for maximal growth and degradation of SDBS by certain bacterial consortia. researchgate.net

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are active, significantly impacting the rate and products of degradation. sparkoncept.comomicsonline.org

Coexisting Substances: The presence of other chemicals can influence the biodegradation of DBS. For instance, the addition of Fe²⁺ ions, either alone or with H₂O₂ (Fenton's reagent), has been shown to have a positive effect on the degradation of SDBS during sonochemical treatment. researchgate.net Conversely, the presence of NaCl had little to no beneficial effect. researchgate.net

The table below outlines key factors and their observed effects on DBS/SDBS degradation.

| Factor | Observed Effect | Context/Study |

| pH | Optimal degradation at pH 7.0-7.5 for bacteria; pH 3 for an advanced oxidation process. researchgate.netresearchgate.net | Bacterial degradation of SDS; Electro/Fe²⁺/persulfate decomposition of SDBS. researchgate.netresearchgate.net |

| Temperature | Optimal degradation observed at 30°C. researchgate.net | Bacterial consortium degrading SDBS. researchgate.net |

| Agitation | Optimal degradation at 150 rpm. researchgate.net | Bacterial degradation of SDS. researchgate.net |

| Coexisting Ions | Fe²⁺ enhanced degradation; NaCl had little or adverse effect. researchgate.net | Sonochemical degradation of SDBS. researchgate.net |

The biodegradation of this compound sulfonate can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and mechanisms differ significantly. omicsonline.org

Aerobic Biodegradation: This is the primary and most rapid pathway for LAS degradation in most environments, such as wastewater treatment plants. omicsonline.orgnih.gov Aerobic microorganisms use oxygen to break down the organic pollutants, ultimately converting them into carbon dioxide and water. omicsonline.org The process is generally more efficient and complete than anaerobic degradation. omicsonline.orgaijcrnet.com

Anaerobic Biodegradation: For a long time, LAS was considered resistant to biodegradation under anaerobic conditions. nih.gov The concentration of LAS often increases in anaerobic sludge digesters due to the breakdown of other organic matter. nih.gov However, more recent studies have demonstrated that LAS can be biodegraded under methanogenic conditions, albeit at a slower rate than aerobic processes. nih.govresearchgate.net In one lab-scale study, about 20% of the added C12 LAS was biotransformed under methanogenic conditions. nih.gov Another study in an upflow anaerobic sludge blanket (UASB) reactor showed 37% biodegradation under thermophilic conditions. nih.gov Anaerobic degradation is a multi-step process involving different microbial groups and results in the production of methane (B114726) and carbon dioxide. omicsonline.org

| Condition | Degradation Rate | Final Products | Key Characteristics |